molecular formula C15H15Cl2N3O B5366622 3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide

3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide

Cat. No. B5366622
M. Wt: 324.2 g/mol
InChI Key: IBUDRWUPIDKMNQ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide, also known as DCPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and is known for its potential as a biological tool in various fields of study. In

Mechanism of Action

3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide works by selectively inhibiting the activity of enzymes that contain a zinc ion in their active site. It binds to the zinc ion and prevents the enzyme from carrying out its normal function. This mechanism has been used to selectively inhibit the activity of various enzymes, including metalloproteinases, histone deacetylases, and carbonic anhydrases.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide in lab experiments is its selectivity. It can be used to selectively inhibit the activity of specific enzymes, which allows researchers to study the role of these enzymes in biological processes. However, one limitation of this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide. One area of interest is the development of new drugs that target specific enzymes using this compound as a template. Another area of research is the study of this compound's effects on different cell types and its potential as a therapeutic agent for various diseases. Additionally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide can be synthesized by reacting 3-(3,4-dichlorophenyl)acryloyl chloride with 1H-imidazole-1-propylamine in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been used by several researchers to synthesize this compound for their studies.

Scientific Research Applications

3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been extensively used in scientific research as a biological tool due to its ability to selectively inhibit the activity of certain enzymes. It has been used to study the role of enzymes in various biological processes, including cancer, inflammation, and neurological disorders. This compound has also been used to develop new drugs that target specific enzymes.

properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O/c16-13-4-2-12(10-14(13)17)3-5-15(21)19-6-1-8-20-9-7-18-11-20/h2-5,7,9-11H,1,6,8H2,(H,19,21)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUDRWUPIDKMNQ-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NCCCN2C=CN=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)NCCCN2C=CN=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196971
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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